1-(Tetrahydro-2H-pyran-4-yl)ethanone - 137052-08-5

1-(Tetrahydro-2H-pyran-4-yl)ethanone

Catalog Number: EVT-339919
CAS Number: 137052-08-5
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

    Compound Description: PF-04447943 is a selective and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A) []. It was developed using a combination of parallel synthetic chemistry and structure-based drug design []. PF-04447943 has demonstrated the ability to increase cyclic guanosine monophosphate (cGMP) levels in both the brain and cerebrospinal fluid (CSF) of rodents []. Furthermore, this compound has exhibited procognitive effects in multiple rodent models and has shown promise in stabilizing synapses in a transgenic mouse model of amyloid precursor protein (APP) []. Clinical trials have indicated that PF-04447943 is well-tolerated in humans and elevates cGMP levels in the CSF of healthy individuals [].

Pyrimidine-2-amine-4-(2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1-imidazol-5-yl) substituted and derivatives thereof

    Compound Description: These compounds are a class of molecules being investigated as potential treatments for various neurodegenerative diseases []. These diseases include dementia, Alzheimer's disease, Parkinson's disease, frontotemporal dementia Parkinson's type, HIV dementia, diseases associated with neurofibrillary pathology, and dementia pugilistica [].

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor beta (TGF-β) type I receptor (ALK5) []. This compound exhibits antifibrotic activity and effectively reduced the expression of collagen IA1 mRNA in rat models of liver and renal fibrosis [].

2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide (GW842166X)

    Compound Description: GW842166X is a selective agonist of the cannabinoid receptor type 2 (CB2) []. This compound has shown efficacy in treating inflammatory pain, exhibiting an oral ED50 of 0.1 mg/kg in the rat Freund's complete adjuvant (FCA) model []. It was selected as a clinical candidate for the treatment of inflammatory pain [].

7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)

    Compound Description: AZD7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) []. It was developed to overcome the challenge of selectivity against related kinases, such as PI3 kinase []. AZD7648 demonstrated significant antitumor activity in murine xenograft models, particularly when used in combination with DNA double-strand break inducers or PARP inhibitors [].

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

    Compound Description: AZD0530 acts as a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases []. It exhibits nanomolar potency against these kinases while demonstrating high selectivity over other kinases [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

    Compound Description: These compounds represent a novel series of pyrazole-based heterocycles linked to a sugar moiety []. They were designed and synthesized to explore their potential as antidiabetic agents []. Some compounds within this series, such as 12f, 12h, and 12i, showed moderate antidiabetic activity comparable to the standard drug, remogliflozin [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index []. EPPA-1 showed potent anti-inflammatory activity both in vitro and in vivo with a reduced risk of emetic side effects compared to earlier generation PDE4 inhibitors [].

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

    Compound Description: RAF709 is a potent, selective, and orally bioavailable inhibitor of B-Raf and C-Raf kinases []. This compound was developed to target RAS mutant cancers and demonstrates efficacy in suppressing pMEK and tumor cell proliferation in KRAS mutant cell lines [].

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

    Compound Description: This compound is an orally active antagonist of the C-C chemokine receptor type 5 (CCR5) []. It has potential therapeutic applications in the treatment of HIV infection by blocking the CCR5 receptor, which is involved in HIV entry into cells.

(S)-5-(2-(9-Fluoro-2-(4-(2-hydroxypropan-2-yl)phenyl)-5H-chromeno[2,3-b]pyridin-5-yl)-2-methylpropanamido)-N-(tetrahydro-2H-pyran-4-yl)-1,3,4-thiadiazole-2-carboxamide (BMS-341)

    Compound Description: BMS-341 is a dissociated glucocorticoid receptor modulator []. This compound demonstrated improved pharmacokinetic properties and showed good efficacy in a chronic rat model of adjuvant-induced arthritis [].

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride

    Compound Description: This compound is a highly selective inhibitor of phosphodiesterase 10A (PDE10A) []. It shows promise as a potential therapeutic agent for psychosis disorders, such as schizophrenia, by modulating the activity of medium spiny neurons in the brain [].

N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-c]pyridine-2-carboxamide Derivatives

    Compound Description: This class of molecules, characterized by the thieno[3,2-c]pyridine core and the tetrahydro-2H-pyran-4-yl substituent, is being explored for anticancer properties []. These derivatives are synthesized and characterized for their potential use as anticancer agents [].

2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline

    Compound Description: This compound serves as a crucial intermediate in the synthesis of an immuno-oncology drug candidate []. Its synthesis is optimized using a Negishi cross-coupling reaction to ensure scalability and efficiency in the production of the final drug substance [].

    Compound Description: These compounds are a class of arylacetamides designed and investigated for their potential as glucokinase (GK) activators []. Glucokinase activators have therapeutic potential in the treatment of type 2 diabetes.

    Compound Description: CJ-13,454 is an orally active inhibitor of 5-lipoxygenase (5-LO), showing potent anti-inflammatory effects []. It exhibits improved pharmacokinetic and toxicological profiles compared to its predecessor, CJ-12,918, making it a more suitable candidate for further development [].

    Compound Description: In the crystalline state, this compound exhibits intermolecular C-H⋯N interactions, leading to the formation of chains of molecules extending along the twofold screw axis []. The two pyridine rings in the molecule are oriented nearly perpendicular to each other [].

4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole

    Compound Description: This compound is identified as a potent bromodomain inhibitor [, ]. Bromodomains are epigenetic reader proteins that play a crucial role in gene transcription. Inhibitors targeting bromodomains have shown promise in treating a variety of cancers and inflammatory diseases.

(S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-pyran-4-yl)carbonyl]proline dimethyl sulfoxide monosolvate (4-MeBz-Aib-Pro-Thp-Pro-OH)

    Compound Description: 4-MeBz-Aib-Pro-Thp-Pro-OH is a tetrapeptide that adopts a helical conformation []. This conformation is stabilized by intramolecular hydrogen bonding, particularly between the amide N-H group of the heterocyclic α-amino acid Thp and the amide O atom of the 4-methoxybenzoyl group []. This interaction contributes to the formation of a relatively rigid β-turn structure [].

4-(8-methoxy-1-(1-methoxy-2-yl)-2-(tetrahydro-2H-pyran-4-yl)1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethyl-isoxazole

    Compound Description: This molecule is a potent inhibitor of bromodomain proteins, specifically those involved in recognizing and binding to acetylated lysine residues on histones []. It has been investigated for its potential therapeutic applications in the treatment of various cancers and inflammatory diseases.

8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (AZD0156)

    Compound Description: AZD0156 is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase []. AZD0156 has shown promising results in preclinical studies and is currently under clinical evaluation for its potential in cancer treatment, particularly in combination with DNA-damaging agents [].

    Compound Description: These compounds are inhibitors of the glycine transporter 1 (GlyT1) []. GlyT1 inhibitors are being investigated for their therapeutic potential in treating neuropsychiatric disorders, including schizophrenia [].

    Compound Description: This compound is a key intermediate in the development of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) []. These enzymes play significant roles in inflammation, and dual inhibitors targeting both enzymes are sought for their potential in treating inflammatory diseases.

Trimethyl[(4r)-tetrahydro-trans-2,6e-diphenyl-cis-3,5e-dimethyl-2H-pyran-4-yl]ammonium iodide and trimethyl[(4r)-tetrahydro-cis-2,6e-diphenyl-cis-3,5e-dimethyl-2H-pyran-4-yl]ammonium iodide

    Compound Description: These isomeric compounds provide evidence for the existence of a twist-boat conformation in both solution and solid states []. This conformation deviates from the more common chair conformation observed in six-membered rings and has implications for the understanding of molecular structure and reactivity.

Bipodonines A-J (1-10)

    Compound Description: These compounds are a new class of sesquiterpenes isolated from the fungus Bipolaris cynodontis DJWT-01 []. They are characterized by a unique 2-(tetrahydro-2H-pyran-2-yl)propan-2-ol system within their structures [].

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

    Compound Description: This compound is a novel, orally active 5-lipoxygenase (5-LO) inhibitor []. The development of an efficient synthesis for this compound enabled its production in sufficient quantities for preclinical toxicology studies, facilitating its progress towards clinical trials [].

4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid

    Compound Description: This compound is a potent antagonist of the 5-HT4 receptor [, ]. The identification and characterization of its polymorphic forms are crucial for optimizing its pharmaceutical properties, such as stability and hygroscopicity [, ].

(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid

    Compound Description: This compound is a partial agonist of the 5-HT4 receptor [, ]. It is being investigated for its potential use in treating neurodegenerative diseases.

    Compound Description: This compound's crystal structure has been determined using X-ray diffraction techniques []. The molecule crystallizes in the monoclinic crystal system, specifically in space group C2 [].

3,5‐Diarylidenetetrahydro‐2H‐pyran‐4(3H)‐ones (DATPs)

    Compound Description: DATPs are a series of compounds that exhibit antiplasmodial and antimalarial activities by inhibiting Plasmodium falciparum pyridoxal synthase []. Among them, DATP 19 displays potent activity against the artemisinin-resistant PfMRA-1240 strain, while DATP 21 shows activity against both the CQ-sensitive Pf3D7 and CQ-resistant PfINDO strains [].

4-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione (MTTOTHP)

    Compound Description: MTTOTHP is a compound whose structure and electronic properties, particularly the nitrogen-oxygen bond, have been investigated using a combination of experimental (X-ray diffraction) and theoretical (Density Functional Theory) methods []. The study highlights the importance of understanding the properties of this bond, as it plays a crucial role in the molecule's photochemical behavior, particularly its tendency to generate free oxygen radicals upon light exposure [].

    Compound Description: This compound is a previously investigated antiasthma drug candidate []. Its synthesis involves a palladium-catalyzed carbon-sulfur bond formation using a modified Migita reaction [].

6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

    Compound Description: These compounds are orally bioavailable and highly selective inhibitors of p38α, a key signaling molecule involved in inflammatory responses []. Pamapimod advanced to phase 2 clinical trials for rheumatoid arthritis [].

trans-6-[2-(2-N-Heteroaryl-3,5-disubstituted-pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones

    Compound Description: This series of compounds consists of N-heteroaryl-substituted mevalonolactones designed to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis []. These compounds showed promising results in inhibiting cholesterol biosynthesis both in vitro and in vivo and were investigated for their potential to lower plasma cholesterol levels [].

1-(Tetrahydro-5-hydroxy-6-(hydroxymethyl)-2H-pyran-3-yl)-5-[125I]iodouracil

    Compound Description: This compound is a newly developed 125I-labelled iodouracil hexitol nucleoside analogue designed for monitoring the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene []. This compound demonstrated promising results with a higher accumulation in HSV1-tk expressing cells compared to wild-type cells [].

(3a7R,13bR)-3-((1R)-1-hydroxy-1-(5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3a,11,11,13b-tetramethyl-2,3,3a,4,5,11,11a,12,13,13b-decahydroindeno[5′,4′:4,5]cyclohepta[1,2-c]oxepin-9(1H)-one

    Compound Description: The crystal structure of this compound has been determined through X-ray crystallography, providing insights into its three-dimensional arrangement [].

(5aS,6aS,8aR,9R,11aS,11bS,13R,13aS)-1,1,8a,11a-tetramethyl-9-((S)-1-((S)-5-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)ethyl)-3-oxo-1,7,8,8a,9,10,11,11a,11b,12,13,13a-dodecahydro-3H,6H-cyclopenta[5,6]cyclopropa[1,8a]naphtho[2,1-c]oxepin-13-yl acetate

    Compound Description: The crystal structure of this complex molecule has been elucidated using X-ray diffraction techniques [].

4-Cyano-N-(2-(4,4-dimethyl-1-ene-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydronaphthalene-2H-pyran-4-yl)pyridin-3-yl)-1H-imidazole-2-carboxamide

    Compound Description: This compound is a potential treatment for Hodgkin’s lymphoma []. It's used as either a monotherapy or in combination with other chemotherapeutic agents and/or regimens [].

5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

    Compound Description: This compound is synthesized via a tandem Knoevenagel-Michael reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one []. The structure of the compound was confirmed by NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis [].

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol (XG-d)

    Compound Description: XG-d is a hydroquinone analog found in Vaccinium vitis-idaea L. []. It has been shown to induce apoptosis in C26 colon cancer cells and inhibit tumor growth in vivo []. Additionally, XG-d downregulates Bcl-2 expression, increases Bcl-2-associated X protein levels, and activates caspase-9, caspase-3, and poly(adenosine diphosphate-ribose) polymerase [].

4,5-Dihydro-1-(6-methyl-2-oxo-2H-pyran-4-yl)-5-morpholino-ν-triazoles

    Compound Description: This class of compounds serves as precursors in a synthetic pathway for creating pyrano[4,3-b]pyrrol-4(1H)-ones []. These triazoles undergo pyrolysis, yielding pyrrole-fused pyran-2-one derivatives through a reaction mechanism involving 2-aminoaziridines as key intermediates [].

(±)-(2,4,6-cis)-4-Chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl]methanol (CTHP)

    Compound Description: CTHP is a compound that demonstrates antihyperalgesic effects, particularly in models of chemical and thermal pain []. Its mechanism of action is believed to involve the NO/cGMP/KATP pathway and the κ-opioid receptor [].

2-((2-(3-hydroxy-7-methylene-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)propan-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This compound is a marmesin derivative whose crystal structure has been determined []. It

Properties

CAS Number

137052-08-5

Product Name

1-(Tetrahydro-2H-pyran-4-yl)ethanone

IUPAC Name

1-(oxan-4-yl)ethanone

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3

InChI Key

VNMXIOWPBADSIC-UHFFFAOYSA-N

SMILES

CC(=O)C1CCOCC1

Canonical SMILES

CC(=O)C1CCOCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.